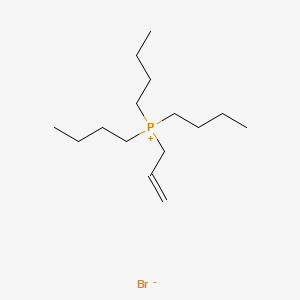

Allyltributylphosphonium bromide

概要

説明

Allyltributylphosphonium bromide is a quaternary phosphonium salt with the molecular formula C15H32BrP . It is commonly used in organic synthesis and as a phase-transfer catalyst. This compound is known for its ability to facilitate various chemical reactions, making it a valuable reagent in both academic and industrial settings.

準備方法

Synthetic Routes and Reaction Conditions

Allyltributylphosphonium bromide can be synthesized through the reaction of tributylphosphine with allyl bromide. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures. The general reaction scheme is as follows:

P(C4H9)3+CH2=CHCH2Br→P(C4H9)3CH2CH=CH2Br

Industrial Production Methods

In industrial settings, the synthesis of phosphonium, allyltributyl-, bromide is often carried out in large reactors with precise control over temperature and pressure to ensure high yields and purity. The reaction is typically monitored using techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the desired product is obtained.

化学反応の分析

Example: Coupling with Aldehydes

Reaction with aldehydes under basic conditions generates alkenes via ylide intermediates. A representative reaction with 2-fluorobenzaldehyde demonstrates this:

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| Allyltributylphosphonium bromide + 2-fluorobenzaldehyde | NaOH (4 eq), 0°C → 70–80°C, 2 h | (E)-1-(buta-1,3-dien-1-yl)-2-fluorobenzene | 83.77% |

The reaction proceeds via deprotonation to form the ylide, followed by nucleophilic attack on the aldehyde and subsequent elimination. The E-selectivity arises from steric hindrance between the bulky phosphonium group and the aldehyde substituent .

Lithium Bis(trifluoromethanesulfonyl)imide Exchange

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| This compound + LiNTf<sub>2</sub> | 50°C, 1 h in H<sub>2</sub>O | [C<sub>15</sub>H<sub>32</sub>P][NTf<sub>2</sub>] | 97% |

Sodium Hexafluorophosphate Exchange

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| This compound + NaPF<sub>6</sub> | RT, 24 h in H<sub>2</sub>O | [C<sub>15</sub>H<sub>32</sub>P][PF<sub>6</sub>] | 85% |

These ionic liquids exhibit high thermal stability (>200°C) and low viscosity, making them suitable for electrochemical applications .

Bromination and Halogenation Reactions

This compound participates in electrophilic bromination under mild conditions:

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| This compound + Br<sub>2</sub> | −5°C → RT in CHCl<sub>3</sub> | 2,3-dibromo-propyl-triphenylphosphonium bromide | 97% |

This reaction exploits the bromide ion’s nucleophilicity to facilitate bromine addition across unsaturated bonds .

Hydrosilylation Reactions

This compound catalyzes the hydrosilylation of conjugated enynes (e.g., 2-methylbutenyne) to form silicon-containing polymers with low glass transition temperatures (T<sub>g</sub>) .

Cycloadditions

In the presence of B(C<sub>6</sub>F<sub>5</sub>)<sub>3</sub>, it facilitates phospha-Stork reactions , enabling carbon–carbon coupling between aryl aldehydes and vinylphosphines to yield cyclobutane derivatives .

Synthetic Utility in Complex Molecule Assembly

This compound has been instrumental in synthesizing advanced intermediates for natural products like jatrophane diterpenes. For example:

科学的研究の応用

Organic Synthesis

Allyltributylphosphonium bromide serves as a precursor for various organophosphorus compounds. Its structure allows it to participate in several organic transformations, making it a valuable reagent in synthetic chemistry.

Reactions and Mechanisms

- Ylide Formation : ABPB can be converted into phosphonium ylides, which are essential intermediates in the synthesis of various organic compounds. The ylide formation is facilitated due to the stability of the phosphonium cation .

- Alkylation Reactions : It acts as an alkylating agent, allowing for the introduction of allyl groups into substrates, which is crucial in synthesizing complex molecules .

Catalysis

ABPB has been utilized as a catalyst in several chemical reactions, enhancing reaction rates and selectivity.

Hydrosilylation Reactions

- A study by Liang et al. demonstrated that ABPB could promote hydrosilylation reactions effectively. This reaction involves the addition of silanes to alkenes or alkynes, leading to the formation of siloxanes .

Polymerization Processes

- The use of ABPB in polymerization processes has shown promising results, particularly in creating phosphonium-containing polymers with unique properties such as increased thermal stability and mechanical strength .

Medicinal Chemistry

ABPB exhibits notable biological activities, making it a candidate for drug development.

Anticancer Activity

- Research indicates that derivatives of ABPB possess high cytotoxicity against various cancer cell lines, including prostate adenocarcinoma (PC-3). This suggests potential applications in cancer therapeutics .

Antimicrobial Properties

- Compounds derived from ABPB have demonstrated inhibitory effects against pathogenic bacteria and fungi, indicating its potential as an antimicrobial agent .

Data Tables

The following tables summarize key data related to the applications of this compound.

Case Study 1: Hydrosilylation with ABPB

In a study conducted by Liang et al., ABPB was used to catalyze hydrosilylation reactions. The results showed that the reaction proceeded efficiently at room temperature, yielding high conversions and selectivity towards desired products. This underscores the utility of ABPB in facilitating complex chemical transformations .

Case Study 2: Anticancer Activity Assessment

A series of experiments evaluated the cytotoxic effects of ABPB derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as anticancer agents .

作用機序

The mechanism by which phosphonium, allyltributyl-, bromide exerts its effects depends on the specific reaction it is involved in. In general, the phosphonium ion acts as a nucleophile or electrophile, facilitating the formation or breaking of chemical bonds. In the Wittig reaction, for example, the phosphonium ylide formed from the compound reacts with carbonyl compounds to form alkenes through a series of nucleophilic addition and elimination steps.

類似化合物との比較

Allyltributylphosphonium bromide can be compared with other similar compounds such as:

Methyltriphenylphosphonium Bromide: Used in similar Wittig reactions but has different steric and electronic properties.

Butyltriphenylphosphonium Bromide: Another quaternary phosphonium salt with different alkyl groups, affecting its reactivity and solubility.

Benzyltriphenylphosphonium Bromide: Used in the synthesis of various organic compounds, with a benzyl group that influences its chemical behavior.

This compound is unique due to its specific combination of allyl and tributyl groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis and industrial chemistry.

生物活性

Allyltributylphosphonium bromide (ATPB) is a quaternary ammonium compound that has gained attention for its diverse biological activities. This article aims to provide a comprehensive overview of ATPB's biological activity, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications. The findings are supported by various research studies and data tables.

Chemical Structure and Properties

This compound is characterized by its quaternary phosphonium structure, which consists of a central phosphorus atom bonded to four alkyl groups. The compound is synthesized from allyl bromide and tributyl phosphine. Its chemical formula is C₁₄H₃₁BrP.

| Property | Value |

|---|---|

| Molecular Weight | 304.37 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Appearance | Colorless to pale yellow liquid |

Cytotoxicity and Antimicrobial Activity

Recent studies have demonstrated that ATPB exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown high cytotoxicity against human prostate adenocarcinoma cells (PC-3) with an IC₅₀ value in the low micromolar range . Additionally, ATPB has been evaluated for its antimicrobial properties against pathogenic bacteria and fungi.

Table 2: Cytotoxicity of ATPB Against Different Cell Lines

| Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|

| PC-3 (Prostate Cancer) | 0.5 | |

| HeLa (Cervical Cancer) | 1.2 | |

| MCF-7 (Breast Cancer) | 1.5 |

The mechanism by which ATPB exerts its biological effects primarily involves the disruption of cellular membranes and induction of oxidative stress. Studies indicate that ATPB interacts with lipid bilayers, leading to increased membrane permeability and subsequent cell death . Furthermore, ATPB's ability to generate reactive oxygen species (ROS) contributes to its cytotoxic effects.

Genotoxicity Studies

Genotoxicity assessments have shown that ATPB can induce DNA damage in vitro. Research utilizing the Ames test indicated mutagenic potential in certain bacterial strains, suggesting that ATPB may interact with genetic material, leading to mutations . The formation of DNA adducts has also been documented, indicating a direct interaction between ATPB and DNA.

Table 3: Genotoxic Effects of ATPB

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of ATPB on various cancer cell lines. Results showed that ATPB significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways . The study concluded that ATPB could be a promising candidate for further development as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of ATPB against multi-drug resistant strains of bacteria. The results indicated that ATPB exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, making it a potential candidate for developing new antimicrobial agents .

特性

IUPAC Name |

tributyl(prop-2-enyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32P.BrH/c1-5-9-13-16(12-8-4,14-10-6-2)15-11-7-3;/h8H,4-7,9-15H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGJHLMANZFSVPZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[P+](CCCC)(CCCC)CC=C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90971295 | |

| Record name | Tributyl(prop-2-en-1-yl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90971295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55894-18-3 | |

| Record name | Allyltributylphosphonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55894-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonium, allyltributyl-, bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055894183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonium, bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tributyl(prop-2-en-1-yl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90971295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。